molecular formula C12H14O B056697 2,2,5-Trimethylindan-1-one CAS No. 124688-08-0

2,2,5-Trimethylindan-1-one

Cat. No. B056697
M. Wt: 174.24 g/mol
InChI Key: LYDRNCBZNRJMPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,5-Trimethylindan-1-one is a chemical compound that belongs to the family of indanones. It is widely used in scientific research, particularly in the field of medicinal chemistry. This compound has gained significant attention due to its unique chemical structure and potential therapeutic applications.

Mechanism Of Action

The mechanism of action of 2,2,5-Trimethylindan-1-one is not fully understood. However, it is believed to act by modulating various signaling pathways in the body, including the MAPK/ERK and NF-κB pathways. It has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase.

Biochemical And Physiological Effects

2,2,5-Trimethylindan-1-one has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, which are important factors in the development of various diseases. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2,2,5-Trimethylindan-1-one in lab experiments is its unique chemical structure, which allows for the development of novel therapeutic agents. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 2,2,5-Trimethylindan-1-one. One potential area of research is the development of new therapeutic agents based on its chemical structure. Another area of research is the investigation of its potential as a treatment for various diseases, including neurodegenerative disorders and cancer. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 2,2,5-Trimethylindan-1-one can be achieved through various methods, including the Friedel-Crafts alkylation reaction and the Pd-catalyzed cyclization of 2-(2'-alkenylphenyl)-1,3-dithiolanes. The most common method involves the condensation of 2,3-dimethylphenylacetic acid with acetic anhydride in the presence of sulfuric acid.

Scientific Research Applications

2,2,5-Trimethylindan-1-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. It has also been shown to have potential as a treatment for various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.

properties

CAS RN

124688-08-0

Product Name

2,2,5-Trimethylindan-1-one

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

2,2,5-trimethyl-3H-inden-1-one

InChI

InChI=1S/C12H14O/c1-8-4-5-10-9(6-8)7-12(2,3)11(10)13/h4-6H,7H2,1-3H3

InChI Key

LYDRNCBZNRJMPK-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)C(=O)C(C2)(C)C

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C(C2)(C)C

synonyms

2,3-DIHYDRO-2,2,5-TRIMETHYL-1H-INDEN-1-ONE

Origin of Product

United States

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